

Check Availability & Pricing

# Application Notes and Protocols: Overcoming Cisplatin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | I-138     |           |
| Cat. No.:            | B15582254 | Get Quote |

Topic: The Role of RNF138 and miR-138 in Modulating Cisplatin Resistance

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The identifier "**I-138**" is ambiguous in scientific literature. Initial research points to two distinct molecules, RNF138 (RING finger protein 138) and miR-138 (microRNA-138), both of which have been implicated in the modulation of cisplatin resistance in cancer. This document provides detailed application notes and protocols for each molecule separately.

# Part 1: RNF138 in Cisplatin Resistance Application Note: RNF138 as a Mediator of Cisplatin Resistance in Gastric Cancer

RING Finger Protein 138 (RNF138) is an E3 ubiquitin ligase that has been identified as a key factor in the DNA damage response (DDR).[1][2][3] Recent studies have demonstrated that elevated levels of RNF138 are associated with acquired resistance to cisplatin in gastric cancer cells.[4][5][6] Cisplatin treatment can induce the expression of RNF138, which in turn activates the ATR-Chk1 signaling pathway, a critical component of the DNA damage checkpoint.[5][7] This activation allows cancer cells to arrest the cell cycle, repair cisplatin-induced DNA damage, and evade apoptosis, ultimately leading to therapeutic failure.[5][8]

Silencing RNF138 has been shown to reduce the phosphorylation of Chk1, increase apoptosis, and thereby reverse cisplatin resistance in gastric cancer cell lines.[4][5] These findings



suggest that RNF138 could serve as a potential biomarker for monitoring the development of cisplatin resistance and a promising therapeutic target to resensitize tumors to platinum-based chemotherapy.[5][6]

# Data Presentation: RNF138 and Cisplatin IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) values for cisplatin in gastric cancer (GC) cell lines, demonstrating the effect of RNF138 overexpression on drug sensitivity.

| Cell Line    | Transfection             | Cisplatin IC50<br>(µg/mL) | Fold Change<br>in Resistance | Reference |
|--------------|--------------------------|---------------------------|------------------------------|-----------|
| AGS (GC)     | Vector Control           | 1.10 ± 0.15               | -                            | [5]       |
| AGS (GC)     | RNF138<br>Overexpression | 2.40 ± 0.21               | ~2.2x increase               | [5]       |
| SGC7901 (GC) | Vector Control           | 0.48 ± 0.09               | -                            | [5]       |
| SGC7901 (GC) | RNF138<br>Overexpression | 0.95 ± 0.11               | ~2.0x increase               | [5]       |

# Signaling Pathway: The RNF138-Chk1 Axis in Cisplatin Resistance

Cisplatin induces DNA double-strand breaks (DSBs), which activates the DNA damage response pathway. In resistant cells, RNF138 expression is upregulated. RNF138, an E3 ligase, promotes the phosphorylation and activation of Checkpoint Kinase 1 (Chk1).[5][6] Activated Chk1 leads to cell cycle arrest, providing time for the cell to repair the DNA damage. This enhanced repair capacity prevents the induction of apoptosis, thereby promoting cell survival and conferring resistance to cisplatin.[5][8] Depletion of RNF138 abrogates this response, leading to increased apoptosis and restored sensitivity to cisplatin.[4][5]





Click to download full resolution via product page

Caption: RNF138-Chk1 signaling pathway in cisplatin resistance.



### **Experimental Protocols**

This protocol is for determining the cytotoxic effect of cisplatin on gastric cancer cells with modulated RNF138 expression.

#### Materials:

- Gastric cancer cell lines (e.g., AGS, SGC7901)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- RNF138 overexpression plasmid or siRNA against RNF138
- Transfection reagent (e.g., Lipofectamine 2000)
- Cisplatin stock solution
- 96-well plates
- · MTT or CCK-8 reagent
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and allow them to attach overnight.
- Transfection (Optional): For overexpression or knockdown studies, transfect cells with the appropriate plasmids or siRNAs according to the manufacturer's protocol. Allow 24-48 hours for gene expression changes.
- Cisplatin Treatment: Prepare serial dilutions of cisplatin in complete medium. Replace the medium in the wells with medium containing different concentrations of cisplatin (e.g., 0, 0.5, 1, 2, 5, 10 μg/mL).
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Viability Measurement:



- $\circ$  For MTT: Add 10  $\mu$ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150  $\mu$ L of DMSO to dissolve the formazan crystals.
- For CCK-8: Add 10 μL of CCK-8 solution to each well and incubate for 1-2 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a
  dose-response curve and determine the IC50 value using non-linear regression analysis.

This protocol is to assess the activation of the Chk1 pathway.

#### Materials:

- Treated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-RNF138, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-β-actin
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- Imaging system

#### Procedure:

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.



- Protein Quantification: Determine protein concentration using the BCA assay.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.
- Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensity and normalize to the loading control (β-actin) and total protein (total Chk1).

# Part 2: miR-138 in Cisplatin Resistance Application Note: miR-138 as a Sensitizer to Cisplatin in Hepatocellular and Ovarian Cancer

microRNA-138 (miR-138) is a small non-coding RNA that functions as a tumor suppressor in several cancers.[9] Its expression is frequently downregulated in malignant tissues, including hepatocellular carcinoma (HCC) and ovarian cancer.[9][10] Studies have shown a negative correlation between miR-138 levels and cisplatin resistance; cells with lower miR-138 expression are more resistant to the drug.[9]

The mechanism of miR-138-mediated sensitization to cisplatin involves the direct targeting and suppression of the Enhancer of Zeste Homolog 2 (EZH2).[9][11] EZH2 is a histone



methyltransferase that, when overexpressed, promotes cancer progression and drug resistance.[12][13] By downregulating EZH2, miR-138 can inhibit key processes associated with chemoresistance, such as the epithelial-mesenchymal transition (EMT).[9][14] Upregulating miR-138 expression, for instance through the use of miR-138 mimics, has been shown to successfully resensitize resistant cancer cells to cisplatin, highlighting its potential as a therapeutic agent.[9]

# Data Presentation: miR-138 and Cisplatin Sensitivity

The following table summarizes data from cell viability experiments in hepatocellular carcinoma (HCC) cell lines, showing how miR-138 expression levels correlate with cisplatin sensitivity.

| Cell Line    | Relative miR-<br>138<br>Expression | Cisplatin<br>Sensitivity | Key Finding                                                    | Reference |
|--------------|------------------------------------|--------------------------|----------------------------------------------------------------|-----------|
| HepG2 (HCC)  | Higher                             | More Sensitive           | Higher endogenous miR-138 correlates with greater sensitivity. | [9]       |
| SNU449 (HCC) | Lower                              | Less Sensitive           | Lower endogenous miR-138 correlates with greater resistance.   | [9]       |
| SNU449 (HCC) | Transfected with miR-138 mimic     | Increased<br>Sensitivity | Ectopic expression of miR-138 resensitizes cells to cisplatin. | [9]       |

Note: Specific IC50 values were not provided in a tabular format in the cited abstracts, but the referenced studies describe the methodologies to obtain them, showing a significant increase



in cell death upon cisplatin treatment in miR-138 mimic-transfected cells.[9]

# Signaling Pathway: The miR-138-EZH2 Axis in Cisplatin Resistance

In cisplatin-resistant cells, miR-138 levels are often low, leading to high expression of its target, EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and acts as a transcriptional repressor. High levels of EZH2 can promote the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and drug resistance.[9][15] By upregulating miR-138, EZH2 is translationally repressed. The subsequent decrease in EZH2 protein levels leads to the reversal of EMT (e.g., increased E-cadherin, decreased Vimentin), which in turn restores the cancer cells' sensitivity to cisplatin-induced apoptosis.[9][14]





Click to download full resolution via product page

Caption: The miR-138-EZH2 signaling axis in cisplatin resistance.

## **Experimental Protocols**

This protocol describes how to transiently alter miR-138 levels in cultured cells.

#### Materials:

HCC or Ovarian cancer cell lines (e.g., SNU449, A2780)



- miR-138 mimic, mimic negative control (NC)
- miR-138 inhibitor, inhibitor negative control (NC)
- Transfection reagent (e.g., Lipofectamine RNAiMAX)
- Opti-MEM reduced-serum medium
- · 6-well plates

#### Procedure:

- Cell Seeding: Seed 2.5 x 10<sup>5</sup> cells per well in 6-well plates the day before transfection to achieve 50-70% confluency.
- Complex Preparation:
  - $\circ~$  For each well, dilute 50 pmol of miR-138 mimic or inhibitor (and controls) in 250  $\mu L$  of Opti-MEM.
  - In a separate tube, dilute 5 μL of Lipofectamine RNAiMAX in 250 μL of Opti-MEM.
  - Combine the diluted miRNA and Lipofectamine solutions, mix gently, and incubate for 15 20 minutes at room temperature to form complexes.
- Transfection: Add the 500 μL of complexes dropwise to each well.
- Incubation: Incubate the cells for 48-72 hours at 37°C before proceeding with downstream assays (e.g., qPCR, Western blot, viability assay).

This protocol is to quantify the expression levels of miR-138 and its target mRNA, EZH2.

#### Materials:

- RNA extraction kit (e.g., TRIzol)
- For miRNA: TaqMan MicroRNA Reverse Transcription Kit and specific TaqMan probes for hsa-miR-138 and a reference snoRNA (e.g., U6).



- For mRNA: High-Capacity cDNA Reverse Transcription Kit and SYBR Green master mix with primers for EZH2 and a reference gene (e.g., GAPDH).
- Real-time PCR system

#### Procedure:

- RNA Extraction: Extract total RNA from cell pellets using TRIzol according to the manufacturer's protocol.
- Reverse Transcription (cDNA Synthesis):
  - For miRNA: Perform reverse transcription using the miRNA-specific stem-loop primers.
  - For mRNA: Perform reverse transcription using random primers or oligo(dT).
- qPCR Reaction:
  - Set up the qPCR reaction in triplicate for each sample.
  - For miRNA (TaqMan): Combine cDNA, TaqMan Universal PCR Master Mix, and the specific TaqMan probe for miR-138 or U6.
  - For mRNA (SYBR Green): Combine cDNA, SYBR Green master mix, and forward/reverse primers for EZH2 or GAPDH.
- Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions.
- Analysis: Calculate the relative expression levels using the 2-ΔΔCt method, normalizing to the reference gene (U6 for miRNA, GAPDH for mRNA).

This protocol is to confirm the direct interaction between miR-138 and the 3' UTR of EZH2.

#### Materials:

HEK293T cells (or other easily transfectable cells)



- Luciferase reporter plasmid containing the wild-type (WT) EZH2 3' UTR downstream of the luciferase gene.
- Luciferase reporter plasmid with a mutated (MUT) EZH2 3' UTR at the miR-138 binding site.
- miR-138 mimic and negative control.
- Transfection reagent.
- Dual-Luciferase Reporter Assay System.
- · Luminometer.

#### Procedure:

- Co-transfection: Co-transfect HEK293T cells in a 24-well plate with:
  - The WT or MUT EZH2 3' UTR reporter plasmid.
  - The miR-138 mimic or negative control.
  - A Renilla luciferase control plasmid (often co-expressed on the reporter plasmid).
- Incubation: Incubate for 48 hours.
- Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
- Luciferase Measurement: Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
- Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity only in cells co-transfected with the WT reporter and the miR-138 mimic (but not with the MUT reporter) confirms direct targeting.

# **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: Workflow for investigating miR-138's role in cisplatin resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Methodological & Application





- 1. researchgate.net [researchgate.net]
- 2. Real Estate in the DNA Damage Response: Ubiquitin and SUMO Ligases Home in on DNA Double-Strand Breaks PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RNF138 E3 ligase displaces Ku to promote DNA end resection and regulate DNA repair pathway choice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interfering EZH2 Expression Reverses the Cisplatin Resistance in Human Ovarian Cancer by Inhibiting Autophagy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNF138 confers cisplatin resistance in gastric cancer cells via activating Chk1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNF138 confers cisplatin resistance in gastric cancer cells via activating Chk1 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Upregulation of miR-138 Increases Sensitivity to Cisplatin in Hepatocellular Carcinoma by Regulating EZH2 PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNAs as the critical regulators of Cisplatin resistance in ovarian cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. MiR-138 inhibits tumor growth through repression of EZH2 in non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. dovepress.com [dovepress.com]
- 14. The long and short non-coding RNAs modulating EZH2 signaling in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association of the Epithelial–Mesenchymal Transition (EMT) with Cisplatin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Overcoming Cisplatin Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582254#i-138-use-in-overcoming-cisplatin-resistance]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com